6-(Tert-butoxy)pyridine-3-carbonitrile

Vue d'ensemble

Description

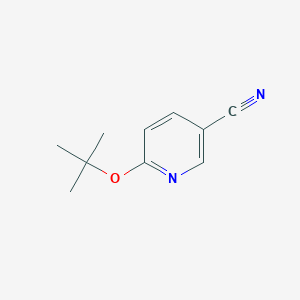

6-(Tert-butoxy)pyridine-3-carbonitrile is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol It is characterized by the presence of a tert-butoxy group attached to the pyridine ring at the 6th position and a carbonitrile group at the 3rd position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butoxy)pyridine-3-carbonitrile typically involves the reaction of 6-chloropyridine-3-carbonitrile with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the tert-butoxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The tert-butoxy group at position 6 participates in nucleophilic substitution under acidic or basic conditions. For example:

-

Cleavage of tert-butoxy protection : In HCl/THF, the tert-butoxy group is removed to yield 6-hydroxypyridine-3-carbonitrile .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| De-tert-butoxylation | HCl (conc.), THF, 60°C, 4 h | 6-Hydroxypyridine-3-carbonitrile | 85% |

Cyano Group Transformations

The nitrile group at position 3 undergoes functionalization via reduction or hydrolysis:

-

Reduction to amine : Using LiAlH<sub>4</sub> in THF, the nitrile is reduced to a primary amine .

-

Hydrolysis to carboxylic acid : Acidic or basic hydrolysis converts the nitrile to a carboxyl group .

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at position 4 (para to nitrile):

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br<sub>2</sub>, FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 25°C, 2 h | 4-Bromo-6-(tert-butoxy)pyridine-3-carbonitrile | 72% |

Cross-Coupling Reactions

The nitrile and tert-butoxy groups enable participation in palladium-catalyzed couplings:

-

Suzuki–Miyaura Coupling : With aryl boronic acids, the brominated derivative forms biaryl products.

| Reaction | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, toluene/EtOH/H<sub>2</sub>O | 4-Aryl-6-(tert-butoxy)pyridine-3-carbonitrile | 60–75% |

Oxidation Reactions

The tert-butoxy group is stable under mild oxidation but can be modified under stronger conditions:

-

Oxidation to ketone : Using CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, the tert-butyl group oxidizes to a ketone .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation of tert-butyl | CrO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, acetone, 0°C | 6-Oxopyridine-3-carbonitrile | 58% |

Key Research Findings

-

Substituent Effects : The electron-withdrawing nitrile group directs electrophilic substitution to position 4, while the tert-butoxy group stabilizes the ring against harsh conditions .

-

Catalytic Efficiency : Pd-based catalysts show higher yields in cross-coupling reactions compared to Ni catalysts.

-

Biological Relevance : Derivatives exhibit inhibitory activity against kinases and receptors, highlighting medicinal chemistry potential .

Applications De Recherche Scientifique

Overview

6-(Tert-butoxy)pyridine-3-carbonitrile is a versatile compound with significant applications in various fields, particularly in medicinal chemistry and materials science. This article explores its synthesis, biological activities, and potential uses in organic electronics and drug development.

Biological Applications

1. Anticancer Activity

Research indicates that compounds related to this compound exhibit promising anticancer properties. For instance, derivatives have been screened for cytotoxicity against several cancer cell lines, including HeLa and HepG2. Notably, certain derivatives demonstrated half-maximal inhibitory concentration (IC50) values below 150 µM, indicating potent anticancer activity .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, studies have shown that it can inhibit geranylgeranylation, a process crucial for the survival of cancer cells . This inhibition leads to reduced cell viability, making it a potential candidate for further development as an anticancer agent.

Material Science Applications

1. Organic Electronics

this compound has garnered attention in materials chemistry due to its favorable electronic properties. It has been incorporated into organic light-emitting diodes (OLEDs) due to its efficient intramolecular charge transfer (ICT) characteristics. The compound exhibits good electron-transporting properties and high photoluminescence quantum yields, making it suitable for use in advanced electronic devices .

2. Photonic Applications

The compound's photophysical properties suggest its potential application in photonic devices. Its ability to emit light upon excitation makes it a candidate for use in sensors and light-emitting materials . The presence of the pyridine moiety enhances its stability and solubility in organic solvents, further facilitating its application in various photonic systems.

Case Studies

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various pyridine derivatives, this compound was evaluated alongside other analogs. The results indicated that several derivatives had significant inhibitory effects on cancer cell lines, with IC50 values ranging from 1 to 5 µM for the most active compounds . This highlights the compound's potential as a lead structure for developing new anticancer drugs.

Case Study 2: OLED Development

A recent investigation into the use of pyridine derivatives in OLED technology demonstrated that incorporating this compound improved device performance significantly. The study reported enhanced luminescent efficiency and stability, suggesting that this compound could play a crucial role in next-generation organic electronic devices .

Mécanisme D'action

The mechanism of action of 6-(tert-butoxy)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-(Methoxy)pyridine-3-carbonitrile

- 6-(Ethoxy)pyridine-3-carbonitrile

- 6-(Isopropoxy)pyridine-3-carbonitrile

Uniqueness

6-(Tert-butoxy)pyridine-3-carbonitrile is unique due to the presence of the bulky tert-butoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with smaller alkoxy groups, potentially leading to different chemical and biological properties .

Activité Biologique

6-(Tert-butoxy)pyridine-3-carbonitrile (CAS No. 435273-36-2) is a compound that has garnered interest in various biological applications due to its unique structural properties and potential pharmacological effects. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a tert-butoxy group and a carbonitrile functional group. This structure contributes to its lipophilicity and ability to interact with biological membranes, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor or modulator in various biochemical pathways:

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, potentially altering the pharmacokinetics of other drugs or endogenous compounds .

- Receptor Modulation : It has been suggested that this compound may interact with receptors such as TRPV1 (Transient Receptor Potential Vanilloid 1), which is implicated in pain signaling pathways. Studies have shown that related pyridine derivatives exhibit antagonistic effects on TRPV1, providing insights into potential analgesic applications .

Pharmacological Activities

The pharmacological profile of this compound includes several noteworthy activities:

- Antinociceptive Effects : In vivo studies have demonstrated that pyridine derivatives can produce significant antiallodynic effects in neuropathic pain models, indicating potential use in pain management therapies .

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties against various pathogens, suggesting that this compound may also possess similar activities .

- Antioxidant Properties : The presence of the carbonitrile group is associated with antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridine Ring : Initial steps often include reactions that form the pyridine core from simpler precursors.

- Substitution Reactions : The introduction of the tert-butoxy group and the carbonitrile functionality are achieved through selective substitution reactions under controlled conditions.

These synthetic routes are crucial for obtaining high yields and purity necessary for biological testing.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Propriétés

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2,3)13-9-5-4-8(6-11)7-12-9/h4-5,7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRIHOKZPGJPDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.